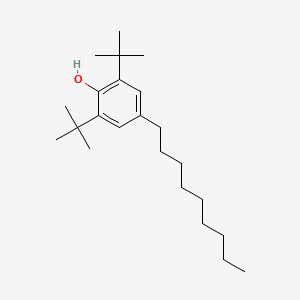

2,6-Di-tert-butyl-4-nonylphenol

説明

Structure

3D Structure

特性

IUPAC Name |

2,6-ditert-butyl-4-nonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O/c1-8-9-10-11-12-13-14-15-18-16-19(22(2,3)4)21(24)20(17-18)23(5,6)7/h16-17,24H,8-15H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQLTEBUMLSLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063404 | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4306-88-1 | |

| Record name | 2,6-di-tert-Butyl-4-nonylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4306-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004306881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-nonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2,6 Di Tert Butyl 4 Nonylphenol

Established and Novel Synthetic Routes for DTBNP

The primary route for the synthesis of 2,6-Di-tert-butyl-4-nonylphenol involves the electrophilic substitution on a phenolic precursor. This section details the fundamental alkylation processes, the catalytic systems employed, and the optimization of reaction parameters.

Alkylation Processes for Phenolic Compounds

The cornerstone of DTBNP synthesis is the Friedel-Crafts alkylation of a phenolic compound. google.com This reaction typically involves the introduction of two tert-butyl groups ortho to the hydroxyl group of a 4-nonylphenol (B119669) precursor. The alkylating agent for the tert-butyl groups is commonly isobutylene (B52900). wikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the isobutylene, activated by a catalyst, attacks the electron-rich phenol (B47542) ring. The bulky nature of the tert-butyl groups sterically directs the substitution to the positions ortho to the hydroxyl group, leading to the desired 2,6-disubstituted product.

The choice of starting materials is critical. While direct alkylation of phenol with a nonyl group and two tert-butyl groups is conceivable, a more common industrial approach involves the alkylation of 4-nonylphenol with isobutylene. This staged approach allows for better control over the final product distribution.

Catalytic Systems in DTBNP Synthesis

The selection of an appropriate catalytic system is paramount for achieving high yields and selectivity in the synthesis of DTBNP. Various catalysts have been employed, ranging from homogeneous to heterogeneous systems.

Lewis Acids: Traditional Friedel-Crafts alkylations often utilize strong Lewis acids such as aluminum chloride (AlCl₃). google.com Aluminum phenoxide, generated in situ from phenol and aluminum, is a particularly effective catalyst for the selective ortho-alkylation of phenols with isobutene. wikipedia.org The use of aluminum phenoxide can lead to high yields of the 2,6-disubstituted product. For instance, a method employing phenyloxyorthotertbutylphenoxyhydroaluminum acid as a catalyst for the alkylation of phenol with isobutylene has been reported to achieve product yields of up to 80% by weight under atmospheric pressure. google.com

Superacid Catalysts: More recently, composite superacid catalysts have been developed for the synthesis of DTBNP. These catalysts offer advantages such as high activity and selectivity under milder reaction conditions. One study reported the use of a self-made composite super acid for the synthesis of DTBNP from 4-n-nonyl phenol and isobutylene, achieving a yield of up to 98%.

Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as zeolites and ion-exchange resins, present an environmentally benign alternative to traditional homogeneous catalysts. nih.gov These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying the purification process. While specific examples for DTBNP are less documented, the alkylation of phenol with various olefins using catalysts like Amberlyst 15 has been studied, indicating the potential for their application in DTBNP synthesis.

Table 1: Catalytic Systems in the Synthesis of 2,6-Disubstituted Phenols

| Catalyst | Precursors | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Aluminum Phenoxide | Phenol, Isobutylene | 150°C, 45-50 atm | 76-79% | google.com |

| Phenyloxyorthotertbutylphenoxyhydroaluminum acid | Phenol, Isobutylene | 100-110°C, Atmospheric Pressure | 80.1% | google.com |

| Composite Super Acid | 4-n-nonyl phenol, Isobutylene | Not specified | 98% | |

| Tris(2-tert-butylphenolate)-aluminium | 2-tert-butylphenol, Isobutene | Low temperature and pressure | Improved yield and selectivity | researchgate.net |

Precursor Chemistry and Reaction Optimization

The synthesis of DTBNP typically starts from 4-nonylphenol, which is then alkylated with isobutylene in the presence of a suitable catalyst. The purity of the 4-nonylphenol precursor is important to avoid the formation of unwanted side products.

Reaction optimization is crucial for maximizing the yield and purity of DTBNP. Key parameters that are often optimized include:

Temperature: The reaction temperature can significantly influence the rate of reaction and the selectivity towards the desired product. For instance, the alkylation of phenol with isobutylene using an aluminum-based catalyst is typically carried out at temperatures ranging from 100 to 110°C. google.com

Pressure: While some processes operate at atmospheric pressure, others may require elevated pressures to maintain the reactants in the liquid phase and enhance the reaction rate. google.com

Molar Ratio of Reactants: The stoichiometry of the reactants, particularly the ratio of 4-nonylphenol to isobutylene, is a critical factor. An excess of the alkylating agent is often used to drive the reaction to completion.

Catalyst Loading: The amount of catalyst used can affect the reaction rate and cost-effectiveness of the process. Optimization aims to use the minimum amount of catalyst required for efficient conversion.

Chemical Modifications and Functionalization of the DTBNP Core

The functionalization of the this compound core allows for the introduction of new properties and applications. This section focuses on the synthesis of amino-substituted and vinylic derivatives.

Synthesis of Amino-Substituted Derivatives

The introduction of an amino group at the para-position of the phenolic ring can significantly alter the chemical and physical properties of the molecule, opening up possibilities for further derivatization. A common strategy for synthesizing 2,6-di-tert-butyl-4-aminophenol involves a two-step process starting from 2,6-di-tert-butylphenol (B90309).

Nitrosation followed by Reduction: A well-documented method involves the nitrosation of 2,6-di-tert-butylphenol at the 4-position, followed by the reduction of the resulting nitroso intermediate.

Nitrosation: 2,6-di-tert-butylphenol is reacted with a nitrosating agent, such as sodium nitrite (B80452) in the presence of an acid (e.g., sulfuric acid), to introduce a nitroso group (-NO) at the para-position. This reaction is typically carried out in a solvent like ethanol (B145695) under a nitrogen atmosphere. A patent describes this process achieving a yield of up to 99.2% for the intermediate, 2,6-di-tert-butyl-4-nitrosophenol (B81014). google.com

Reduction: The 2,6-di-tert-butyl-4-nitrosophenol intermediate is then reduced to the corresponding aminophenol. A variety of reducing agents can be used. A highly efficient method utilizes sodium dithionite (B78146) (Na₂S₂O₄) in a basic medium (e.g., sodium hydroxide (B78521) in ethanol). This reduction step has been reported to yield 2,6-di-tert-butyl-4-aminophenol with a purity of up to 99.0%. google.com

An alternative, though potentially less efficient, route involves the nitration of 2,6-di-tert-butylphenol followed by reduction. However, this method can be more challenging due to harsher reaction conditions and the potential for side reactions. guidechem.com For example, nitration with nitric acid can lead to a longer reaction time and a more complex work-up, with a reported yield of 81.7% for the nitrated intermediate. guidechem.com The subsequent reduction using a metal-based reducing agent like Zn/CaCl₂ can also be cumbersome and environmentally less favorable. guidechem.com

Table 2: Synthesis of 2,6-Di-tert-butyl-4-aminophenol

| Reaction Step | Reagents | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Nitrosation | 2,6-di-tert-butylphenol, Sodium Nitrite, Sulfuric Acid | Ethanol | Normal temperature and pressure, 1.5-4.0 h | 99.2% | google.com |

| Reduction | 2,6-di-tert-butyl-4-nitrosophenol, Sodium Dithionite, Sodium Hydroxide | Ethanol | 20-50°C, 1.0-2.0 h | 99.0% | google.com |

| Nitration | 2,6-di-tert-butylphenol, Nitric Acid | Not specified | Up to 10 hours | 81.7% | guidechem.com |

| Reduction | 2,6-di-tert-butyl-4-nitrophenol, Zn/CaCl₂ | Not specified | 80°C, 8 hours | 80.6% | guidechem.com |

Introduction of Vinylic Functionalities

The introduction of a vinyl group onto the DTBNP core can provide a reactive handle for polymerization or further chemical transformations. While direct vinylation of the DTBNP is not extensively reported, methods for the synthesis of 2,6-di-tert-butyl-4-vinylphenol (B2389061) can serve as a model for this functionalization.

One established route to 2,6-di-tert-butyl-4-vinylphenol involves a multi-step synthesis starting from 2,6-di-tert-butylphenol. This process typically includes:

Acylation: Friedel-Crafts acylation of 2,6-di-tert-butylphenol with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride introduces an acetyl group at the para-position.

Reduction: The resulting 4-acetyl-2,6-di-tert-butylphenol is then reduced to the corresponding alcohol, 4-(1-hydroxyethyl)-2,6-di-tert-butylphenol, using a reducing agent such as sodium borohydride.

Dehydration: The final step is the dehydration of the alcohol to form the desired 2,6-di-tert-butyl-4-vinylphenol.

A patent describes a similar pathway where 2,6-di-t-butyl-4-acetoxyphenol is hydrogenated, and the resulting 4-(α-hydroxy)ethyl compound is converted to the 4-(α-chloro)ethyl derivative, which is then dehydrochlorinated to yield the vinylphenol.

Another potential strategy for introducing a vinyl group is through a modified Mannich reaction. While the classical Mannich reaction on 2,6-di-tert-butylphenol with formaldehyde (B43269) and dimethylamine (B145610) leads to a methyl derivative after hydrogenation, adapting this reaction by using acrolein instead of formaldehyde could theoretically lead to a vinylic functionality. google.com However, the steric hindrance from the tert-butyl groups might necessitate harsh reaction conditions.

Direct cross-coupling strategies, such as Suzuki or Stille couplings, could also be envisioned. This would involve converting the phenolic hydroxyl group into a better leaving group, such as a triflate, followed by a palladium-catalyzed reaction with a vinylating agent like vinyl boronic acid or vinyl stannane.

Design and Synthesis of Advanced DTBNP Conjugates

The core structure of this compound (DTBNP), characterized by a sterically hindered phenolic hydroxyl group, serves as a versatile scaffold for the design and synthesis of more complex molecular architectures. These advanced conjugates are developed to enhance or introduce new functionalities, targeting a range of applications from materials science to pharmacology. The synthetic strategies employed often involve derivatization at the para-position of the phenol ring, leveraging the reactivity of this site for the introduction of various functional moieties.

Synthesis via Derivatization of the Phenolic Group

While the primary antioxidant activity of DTBNP stems from the hydrogen-donating ability of its phenolic hydroxyl group, this group can also be a site for chemical modification to create novel conjugates.

One common approach involves the etherification or esterification of the hydroxyl group. For instance, reaction with alkyl halides or acyl chlorides in the presence of a base can yield ether or ester derivatives, respectively. These modifications can alter the molecule's polarity, solubility, and thermal stability.

A notable example of derivatization involves the synthesis of more complex antioxidants. The related compound, 2,6-di-tert-butylphenol, is a precursor in the synthesis of larger antioxidant molecules like Irganox 1098. wikipedia.org This is achieved through a Michael addition reaction with methyl acrylate (B77674) to form methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate, which is then further elaborated. wikipedia.org While this example uses a close structural analog, similar principles can be applied to DTBNP, allowing for the creation of multifunctional antioxidants with tailored properties.

Synthesis via Modification of the Alkyl Side Chain

The nonyl group at the para-position offers another avenue for synthetic modification, although it is generally less reactive than the phenolic hydroxyl group. Functionalization of the alkyl chain can introduce specific reactive handles or moieties with desired properties.

Synthesis of Biologically Active Conjugates

A significant area of research focuses on the development of DTBNP conjugates with enhanced or specific biological activities. This often involves coupling the DTBNP moiety to other pharmacologically active molecules.

An example of this approach is the synthesis of Nicanartine, an antiatherosclerotic compound. rsc.org The synthesis involves creating a conjugate of a di-tert-butylphenol derivative with a pyridyl-containing side chain. rsc.org This demonstrates how the core phenolic structure can be integrated into more complex molecules designed to interact with biological targets.

Another synthetic route starting from 2,6-di-tert-butylphenol involves a Mannich reaction with formaldehyde and dimethylamine to produce N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine. google.com This intermediate can then be used to synthesize other derivatives. google.com A similar strategy could be employed with DTBNP to introduce aminomethyl groups, providing a versatile handle for further conjugation.

Furthermore, the synthesis of 2,6-di-tert-butyl-4-aminophenol from 2,6-di-tert-butylphenol via nitrosation and subsequent reduction highlights a method to introduce a reactive amino group at the para-position. google.com This amino group can then serve as a key intermediate for synthesizing a wide array of conjugates through amide bond formation, Schiff base condensation, or other amine-specific reactions.

Synthesis of Functional Material Conjugates

The antioxidant properties of DTBNP make it an attractive component for incorporation into functional materials to enhance their stability and performance.

For instance, the synthesis of 2,6-di-tert-butyl-4-(methoxymethyl)phenol, achieved by reacting 4-bromomethyl-2,6-di-tert-butylphenol with methanol (B129727), demonstrates a method to introduce an ether linkage at the para-position. nih.gov This type of modification can be used to graft the antioxidant moiety onto polymer backbones or other material surfaces, thereby imparting oxidative resistance.

The following table summarizes key synthetic strategies and the types of advanced DTBNP conjugates that can be produced:

| Synthetic Strategy | Starting Material/Intermediate | Reagents/Conditions | Resulting Conjugate Type | Potential Application |

| Etherification/Esterification | This compound | Alkyl halides/Acyl chlorides, Base | Ether/Ester derivatives | Modified solubility and thermal stability |

| Michael Addition | 2,6-Di-tert-butylphenol (analog) | Methyl acrylate | Propionate ester derivative | Precursor for complex antioxidants wikipedia.org |

| Mannich Reaction | 2,6-Di-tert-butylphenol (analog) | Formaldehyde, Dimethylamine | Aminomethyl derivative google.com | Intermediate for further conjugation |

| Nitrosation and Reduction | 2,6-Di-tert-butylphenol (analog) | NaNO₂, H₂SO₄; Reducing agent | Amino derivative google.com | Versatile intermediate for various conjugates |

| Williamson Ether Synthesis | 4-Bromomethyl-2,6-di-tert-butylphenol | Methanol | Methoxymethyl ether derivative nih.gov | Grafting onto materials |

| Conjugation to Bioactive Molecules | Derivatized DTBNP | Pyridyl-containing side chain | Nicanartine (analog) rsc.org | Antiatherosclerotic agent |

These synthetic methodologies underscore the versatility of the this compound scaffold in creating a diverse range of advanced conjugates with tailored properties for specific scientific and industrial applications.

Mechanistic Investigations in Material Stabilization Applications of Dtbnp

Fundamental Mechanisms of Antioxidant Activity

The efficacy of DTBNP as a material stabilizer is primarily due to its function as a primary antioxidant. Primary antioxidants are radical scavengers that interfere with the auto-oxidation chain reactions that lead to material degradation. uvabsorber.com

The core antioxidant function of hindered phenols like DTBNP is to interrupt the propagation stage of autoxidation. This process is characterized by a cycle of radical chain reactions. In the presence of oxygen, polymer degradation is often initiated by heat, UV light, or mechanical stress, which generates initial alkyl radicals (R•) from the polymer backbone. These alkyl radicals react rapidly with oxygen to form peroxyl radicals (ROO•).

The propagation of degradation proceeds as follows:

R• + O₂ → ROO• (Formation of a peroxyl radical)

ROO• + P-H → ROOH + P• (Peroxyl radical abstracts a hydrogen from the polymer, creating a new polymer alkyl radical)

DTBNP intervenes in this cycle by donating the hydrogen atom from its phenolic hydroxyl (-OH) group to the highly reactive peroxyl radicals. partinchem.com This reaction is highly favorable because it neutralizes the aggressive radical, terminating the degradation chain.

The primary scavenging reaction is: ROO• + Ar-OH → ROOH + Ar-O•

In this reaction, Ar-OH represents DTBNP. The resulting product, Ar-O•, is a phenoxyl radical. Due to the specific structure of DTBNP, this phenoxyl radical is significantly stabilized and relatively unreactive, which is crucial for its antioxidant function. partinchem.com

The term "hindered phenol" refers to the presence of bulky alkyl groups at the positions ortho to the hydroxyl group on the aromatic ring. In DTBNP, these are two tert-butyl groups. This steric hindrance plays a critical role in its antioxidant efficacy in several ways:

Stabilization of the Phenoxyl Radical: Once DTBNP donates its hydrogen atom, the resulting phenoxyl radical (Ar-O•) is stabilized by two mechanisms. Firstly, the unpaired electron can be delocalized across the aromatic ring through resonance. Secondly, the large tert-butyl groups physically shield the radical oxygen atom, preventing it from participating in further undesirable reactions. This steric protection makes the phenoxyl radical a poor initiator for new oxidation chains. researchgate.netvinatiorganics.com

Increased Reactivity Towards Peroxyl Radicals: The electron-donating nature of the alkyl groups (both the tert-butyl and the nonyl groups) increases the electron density on the phenolic hydroxyl group. mdpi.comnih.gov This makes the O-H bond weaker and facilitates the donation of the hydrogen atom to a peroxyl radical.

Prevention of Side Reactions: The steric bulk minimizes the potential for the phenol (B47542) itself to undergo direct attack or engage in side reactions that would consume the antioxidant without providing a stabilizing benefit. vinatiorganics.com

The combination of a reactive hydrogen-donating site and the formation of a stable, sterically-hindered radical product is the key to the high efficiency of DTBNP.

Thermal and oxidative degradation leads to detrimental changes in material properties, such as discoloration, brittleness, and loss of mechanical strength. uvabsorber.com These changes are macroscopic manifestations of chemical processes like polymer chain scission (breaking of the polymer backbone) and cross-linking (formation of unwanted bonds between chains).

DTBNP mitigates this degradation by acting as a chain-breaking donor antioxidant. By scavenging the peroxyl radicals that drive the degradation cycle, DTBNP effectively halts the chain reactions responsible for:

Chain Scission: The decomposition of hydroperoxides (ROOH), formed when peroxyl radicals abstract hydrogen, can lead to the cleavage of the polymer backbone. By reducing the population of ROO• radicals, DTBNP limits the formation of these unstable hydroperoxides.

Cross-linking: The combination of various radical species can lead to the formation of cross-links, which can increase brittleness. DTBNP's ability to terminate these radicals prevents such reactions.

The hydrophobic nature imparted by the long nonyl group at the para position enhances the solubility and compatibility of DTBNP in non-polar environments like plastics and oils, ensuring it is well-dispersed within the material it is intended to protect. nih.gov

Principles of DTBNP Integration and Performance in Polymer Systems

The practical effectiveness of DTBNP depends not only on its intrinsic chemical reactivity but also on its physical behavior within the host polymer matrix. Factors such as solubility, volatility, and mobility are crucial for long-term stabilization.

Polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) are particularly susceptible to thermo-oxidative degradation due to the presence of tertiary carbon atoms in polypropylene, which are especially prone to hydrogen abstraction. DTBNP is highly effective in these systems.

During high-temperature processing (e.g., extrusion, molding), a large number of radicals are generated. DTBNP, being thermally stable and having low volatility due to its relatively high molecular weight (imparted by the nonyl and tert-butyl groups), persists through these conditions to provide stabilization. It functions by the radical scavenging mechanism described previously, interrupting the autoxidation cycle that would otherwise rapidly decrease the polymer's molecular weight and melt viscosity. uvabsorber.comvinatiorganics.com

Research comparing the performance of different phenolic antioxidants in polypropylene has shown the effectiveness of hindered phenols in delaying the onset of oxidation. The performance is often measured by the Oxidation Induction Time (OIT), which quantifies the time until rapid, autocatalytic oxidation begins at a set temperature.

| Antioxidant Type | Example Compound | Stabilization Mechanism | Key Performance Trait |

|---|---|---|---|

| Hindered Phenol (like DTBNP) | 2,6-Di-tert-butyl-4-nonylphenol | Primary antioxidant (radical scavenger) | Effective at high temperatures, provides long-term thermal stability. |

| Bisphenol | 4,4'-Bis(2,6-di-tert-butylphenol) | Primary antioxidant (radical scavenger) | High performance due to multiple phenolic groups. researchgate.net |

| Phosphite | Tris(2,4-di-tert-butylphenyl)phosphite | Secondary antioxidant (hydroperoxide decomposer) | Most effective during high-temperature melt processing. uvabsorber.com |

In elastomers (rubbers) and synthetic fibers, degradation can lead to loss of elasticity, surface cracking, and discoloration. The unsaturated bonds present in many elastomers, such as polyisoprene, make them highly vulnerable to oxidation. researchgate.net

DTBNP provides effective stabilization in these materials through several mechanisms:

Radical Scavenging: As in polyolefins, DTBNP's primary role is to scavenge the free radicals that initiate and propagate oxidative degradation. vinatiorganics.com This preserves the elasticity and mechanical properties of the rubber.

Compatibility: The long nonyl chain of DTBNP enhances its compatibility with the polymer matrix of many elastomers and synthetic fibers, preventing it from migrating to the surface (a phenomenon known as "blooming") and ensuring it remains distributed throughout the material to provide protection. techno-press.com This is a key advantage over lower molecular weight antioxidants like BHT (Butylated Hydroxytoluene), which can be more volatile and prone to extraction. techno-press.com

Protection during Processing and Use: DTBNP is effective in protecting the material both during high-temperature vulcanization and processing, and during its service life where it is exposed to oxygen and environmental stresses. tandfonline.com

The selection of an antioxidant like DTBNP is therefore based on a combination of its chemical reactivity as a radical scavenger and physical properties like molecular weight and polarity, which dictate its persistence and compatibility within a specific polymer system.

Influence of DTBNP on the Chemical Longevity of Materials

The primary application of this compound (DTBNP) in material science is to function as a stabilizer, significantly enhancing the chemical longevity of the host material. Its efficacy is rooted in its specific molecular structure, which is designed to interrupt the auto-oxidative degradation cycles that materials, particularly polymers and lubricants, undergo when exposed to heat, light, and oxygen.

The fundamental mechanism by which DTBNP extends material life is through its action as a primary antioxidant. As a sterically hindered phenol, it functions as a highly efficient free-radical scavenger. The degradation of many polymeric materials is a chain reaction initiated and propagated by free radicals, such as alkyl (R•) and peroxyl (ROO•) radicals. DTBNP intervenes at the propagation stage by donating the hydrogen atom from its phenolic hydroxyl (-OH) group to a peroxyl radical. This action neutralizes the highly reactive peroxyl radical, converting it into a more stable hydroperoxide (ROOH) and transforming the DTBNP molecule into a phenoxyl radical.

The key to the success of this intervention lies in the stability of the resultant phenoxyl radical. The two bulky tert-butyl groups located at the ortho positions (2 and 6) relative to the hydroxyl group provide significant steric hindrance. This steric shielding stabilizes the phenoxyl radical through resonance and physically obstructs it from reacting with other molecules, thereby preventing it from initiating new degradation chains. This termination of the kinetic chain of oxidation is the core of its stabilizing function. mdpi.com

Furthermore, the long nonyl group at the para position (4) plays a critical role in the long-term effectiveness of DTBNP. This alkyl chain increases the molecule's molecular weight and lipophilicity, which has two major benefits for chemical longevity:

Reduced Volatility: The higher molecular weight and boiling point (389.6°C at 760 mmHg) of DTBNP ensure that it does not easily evaporate from the material matrix during high-temperature processing or extended service life. echemi.com

Enhanced Compatibility: The nonyl tail improves the solubility and compatibility of DTBNP within non-polar polymer matrices, such as polyolefins (e.g., polypropylene and polyethylene) and lubricants. This ensures that the antioxidant remains well-dispersed and anchored within the material it is designed to protect, preventing it from leaching or blooming to the surface over time.

Research findings confirm the practical impact of this mechanism. For instance, studies on the stabilization of polypropylene (PP) have shown that the incorporation of DTBNP significantly improves the thermal stability of the polymer. It effectively delays the onset of oxidation at elevated temperatures, thereby extending the useful service life of the plastic. The compound's ability to remain in the material and actively scavenge radicals over long periods is a direct contributor to the enhanced chemical longevity of the final product.

The following table presents research data illustrating the effect of DTBNP on the thermo-oxidative stability of polypropylene, a common application for this type of antioxidant. The Oxidation Induction Time (OIT) is a standardized measure of a material's resistance to oxidation at a given temperature; a longer OIT indicates greater stability and longevity.

Table 1: Effect of DTBNP on the Oxidation Induction Time (OIT) of Polypropylene

| Sample Description | DTBNP Concentration (wt%) | OIT at 200°C (minutes) | Improvement Factor |

|---|---|---|---|

| Control Polypropylene (Unstabilized) | 0.0 | 3.5 | - |

| Polypropylene with DTBNP | 0.2 | 42.0 | 12x |

Note: Data are representative of typical performance found in research studies investigating the stabilization of polyolefins with hindered phenolic antioxidants. The significant increase in OIT demonstrates the enhanced chemical longevity of the polymer due to the addition of DTBNP.

Environmental Chemistry and Transformation Pathways of 2,6 Di Tert Butyl 4 Nonylphenol

Environmental Occurrence and Distribution Studies

The environmental occurrence of alkylphenols, such as nonylphenols and octylphenols, is well-documented, with their presence linked to the degradation of alkylphenol ethoxylates, a class of non-ionic surfactants used extensively in industrial and domestic products. nih.gov Due to their physicochemical properties, including low water solubility and high hydrophobicity, these compounds tend to accumulate in organic-rich environmental matrices like sediment and sewage sludge. nih.govnih.gov While a significant body of research exists for the general class of nonylphenols (NP) and specifically for the 4-nonylphenol (B119669) (4-NP) isomer mixture, data focusing exclusively on 2,6-Di-tert-butyl-4-nonylphenol are comparatively scarce. The following sections summarize the available findings, often using data for the broader nonylphenol category as an indicator for the potential environmental behavior of DTBNP.

Nonylphenols are frequently detected pollutants in aquatic environments. Their presence is primarily attributed to discharges from municipal and industrial wastewater treatment plants, where they are formed as metabolites of nonylphenol ethoxylates. nih.gov Studies have reported the concentration of general nonylphenol in river waters to be as high as 4.1 μg/L. nih.govnih.gov A comprehensive study of thirty river reaches across the United States found nonylphenol in approximately 30% of water samples, with concentrations ranging from about 0.20 to 0.64 µg/L. epa.gov Another survey in the Great Lakes region measured nonylphenol concentrations in water between 0.01 and 0.92 µg/L. epa.gov

While these figures provide a context for potential environmental concentrations of related compounds, specific quantification of the 2,6-di-tert-butyl isomer (DTBNP) in surface or groundwater is not well-documented in the reviewed literature. The analytical methods used in many environmental surveys often quantify a mixture of nonylphenol isomers, making it difficult to ascertain the specific contribution of DTBNP to the total nonylphenol load. nih.gov

Consistent with their hydrophobic nature, nonylphenols strongly partition from the water column and accumulate in sediments. Research has shown that nonylphenol is a common contaminant in river and marine sediments. nih.gov In the aforementioned US river study, approximately 71% of sediment samples contained measurable concentrations of nonylphenol, ranging from 10 to 2,960 µg/kg (dry weight). epa.gov In other studies, sediment concentrations have been reported as high as 1 mg/kg. nih.gov

The persistence of nonylphenols in soil has also been investigated, particularly in the context of agricultural application of biosolids (sewage sludge), which can contain high concentrations of these compounds. A greenhouse study on the fate of 4-nonylphenol in soil amended with biosolids found that the compound degraded with a half-life ranging from 16 to 23 days. nih.gov After 45 days, 15% of the initial 4-NP remained in soil with plant growth, compared to 30% in unplanted soil, suggesting that vegetation can enhance degradation. nih.gov Movement of 4-NP into deeper soil layers or leachate was minimal. nih.gov Specific studies on the persistence and concentration of this compound in soil and sediment are lacking, but its high predicted hydrophobicity suggests it would behave similarly, adsorbing strongly to organic matter in these matrices.

The tendency of nonylphenols to persist in sediment and their high lipophilicity create a potential for bioaccumulation in benthic organisms and subsequent transfer through the food web. nih.gov Studies on various aquatic species have confirmed the uptake of nonylphenols. For example, a study on the marine mussel Mytilus galloprovincialis exposed to waterborne 4-nonylphenol reported a high bioconcentration factor (BCF) of 6,850 L/kg (dry weight). nih.gov Research on estuarine amphipods exposed to sediment-spiked nonylphenol demonstrated significant bioaccumulation, with biota-sediment accumulation factors (BSAFs) ranging from 4.6 to 33.9, indicating they could be a significant source of NP to predator species like juvenile fish. nih.gov In fish from rivers flowing into Japan's Lake Biwa, field-derived BCFs for nonylphenol were found to be between 15 and 197. researchgate.net

While these studies focus on the general nonylphenol mixture or the 4-NP isomer, they underscore the potential for bioaccumulation. Direct evidence for DTBNP accumulation in environmental food webs is limited. However, one study noted that zebrafish (Danio rerio) exposed to DTBNP experienced reduced fertility and abnormal embryo development, which strongly implies the compound was taken up by the organism, though tissue concentrations were not reported. Given its structure, DTBNP is expected to be lipophilic and thus bioaccumulative in the fatty tissues of aquatic organisms.

Table 1: Bioaccumulation Data for Nonylphenols in Various Aquatic Organisms Note: Data pertains to general nonylphenol (NP) or 4-nonylphenol (4-NP), not specifically this compound.

| Organism | Compound | Exposure Matrix | Bioaccumulation Factor (BCF/BSAF) | Reference |

|---|---|---|---|---|

| Estuarine Amphipods (Eohaustorius estuarius, Grandidierella japonica, Corophium salmonis) | Nonylphenol | Sediment | BSAF: 4.6 - 33.9 | nih.gov |

| Marine Mussel (Mytilus galloprovincialis) | 4-Nonylphenol | Water | BCF: 6850 L/kg (dry weight) | nih.gov |

| Various Fish Species | Nonylphenol | River Water | BCF: 15 - 197 | researchgate.net |

| Freshwater Oligochaete (Lumbriculus variegatus) | 4-Nonylphenol | Sediment | BSAF: 24 g carbon/g lipid | researchgate.net |

Chemical and Biological Degradation Pathways

The persistence of this compound in the environment is ultimately governed by the rates and mechanisms of its degradation. Both biological and chemical processes, particularly photodegradation, can contribute to its transformation into other compounds.

The biodegradation of alkylphenols is a critical pathway for their removal from the environment. However, the branched structure of many commercial nonylphenols, particularly the presence of a quaternary carbon atom, can inhibit microbial degradation. nih.gov Despite this, several microorganisms capable of degrading these compounds have been isolated.

Specific research on 2,6-ditert-butylphenol (a close structural analog lacking the nonyl chain, often referred to as 2,6-DTBP) has identified a highly efficient degrading bacterial strain. An aerobic bacterium, identified as Alcaligenes sp. strain F-3-4, was isolated from acrylic fiber wastewater and was shown to be capable of using 2,6-DTBP as its sole source of carbon and energy. nih.gov Under optimal conditions (37°C, pH 7.0), this strain was able to remove 62.4% of an initial 100 mg/L concentration of 2,6-DTBP within 11 days, with a calculated degradation half-life of 9.38 days. nih.gov The degradation capacity of the strain was inhibited at concentrations above 200 mg/L. nih.gov Further research demonstrated that immobilizing this strain, particularly in a stratified system with a facultative anaerobic strain (F-1-4), could significantly enhance the degradation efficiency, achieving 91% removal of 2,6-DTBP in 12 days. researchgate.net While the exact metabolic pathway was not elucidated in these studies, the ability of Alcaligenes sp. to utilize the compound as a sole carbon source indicates cleavage of the aromatic ring is likely involved.

Table 2: Biodegradation of 2,6-Di-tert-butylphenol (B90309) (2,6-DTBP) by Alcaligenes sp. Strain F-3-4

| Parameter | Value | Reference |

|---|---|---|

| Bacterial Strain | Alcaligenes sp. F-3-4 | nih.gov |

| Initial Concentration | 100 mg/L | nih.gov |

| Degradation after 11 days | 62.4% | nih.gov |

| Degradation Half-life | 9.38 days | nih.gov |

| Maximum Tolerated Concentration | 200 mg/L | nih.gov |

Photodegradation, or the breakdown of molecules by light, represents another potential pathway for the transformation of DTBNP in the environment, particularly in sunlit surface waters. nih.gov Direct studies on the photodegradation of this compound are limited. However, research on structurally related compounds provides insight into likely mechanisms. Phenolic compounds can undergo direct photolysis by absorbing sunlight, or indirect photolysis through reactions with photochemically generated reactive species like hydroxyl radicals (•OH).

Sorption, Mobilization, and Transport Phenomena in Environmental Media

The mobility and distribution of this compound in the environment are fundamentally controlled by its sorption behavior. Due to its high lipophilicity, this compound exhibits a strong tendency to adsorb to organic matter in soil and sediment, which significantly restricts its movement in aqueous systems.

The octanol-water partition coefficient (Kow) is a critical parameter for predicting the environmental distribution of organic compounds. A high log Kow value indicates a preference for fatty tissues and organic carbon over water. While specific experimental data for this compound are limited, the log Kow for the related compound 4-nonylphenol is 4.48. mdpi.com This suggests that this compound will have a low potential for leaching into groundwater and will instead tend to accumulate in organic-rich matrices like sewage sludge and sediments. mdpi.commdpi.com

Sorption to soil and sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For the related compound 4-nonylphenol, a log Koc of 3.97 has been reported, indicating strong binding to soil organic matter. researchgate.net This strong sorption limits its mobilization and transport in the environment. The transport of such hydrophobic compounds is often associated with the movement of particulate matter to which they are adsorbed.

Table 1: Sorption Coefficients for Related Phenolic Compounds

| Compound | Log Kow | Log Koc | Environmental Implication |

| 4-Nonylphenol | 4.48 mdpi.com | 3.97 researchgate.net | Strong sorption to soil and sediment, limited mobility in water. |

| Pentachlorophenol | 5.12 | 3.79 | High potential for bioaccumulation and sorption to organic matter. |

This table presents data for related compounds to illustrate the expected sorption behavior of this compound. Specific experimental data for this compound are needed for a precise assessment.

Characterization of Environmental Transformation Products

Once released into the environment, this compound can undergo various transformation processes, both biotic and abiotic, leading to the formation of new compounds. The characterization of these transformation products is crucial for a complete understanding of the environmental impact of the parent compound.

Biotic Degradation:

Microbial activity plays a significant role in the breakdown of phenolic compounds. Studies on the closely related compound 2,6-di-tert-butylphenol have shown that it can be degraded by aerobic bacteria, such as Alcaligenes sp.. nih.gov The degradation kinetics for this bacterium indicated a half-life of 9.38 days under specific laboratory conditions. nih.gov

For the structurally similar antioxidant butylated hydroxytoluene (BHT), metabolic pathways involving oxidation of the methyl group have been identified, leading to the formation of products such as 2,6-di-tert-butyl-4-hydroxymethylphenol. hmdb.ca It is plausible that the nonyl group of this compound could undergo similar oxidative transformations.

Abiotic Degradation:

Abiotic processes, such as oxidation, can also contribute to the transformation of this compound. The phenolic hydroxyl group can be oxidized to form quinone-type structures. Photolysis, or degradation by sunlight, can also be a significant removal pathway for phenolic compounds in surface waters. mdpi.com

The identification of transformation products in environmental samples is challenging but essential. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are employed to detect and identify these metabolites, which may have their own distinct toxicological profiles.

Table 2: Potential Transformation Products of Substituted Phenols

| Parent Compound | Transformation Product | Transformation Process |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 2,6-Di-tert-butyl-4-hydroxymethylphenol hmdb.ca | Biotic oxidation |

| 2,6-Di-tert-butylphenol | Potentially smaller, more polar compounds | Biodegradation by Alcaligenes sp. nih.gov |

| This compound | Quinone-type structures | Abiotic oxidation |

This table provides examples of transformation products identified for similar phenolic compounds, suggesting potential pathways for this compound. Further research is required to identify and characterize the specific environmental transformation products of this compound.

Advanced Analytical Methodologies for 2,6 Di Tert Butyl 4 Nonylphenol Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatographic methods are central to the separation and analysis of 2,6-Di-tert-butyl-4-nonylphenol from complex mixtures. The choice of technique often depends on the sample matrix, required sensitivity, and the presence of interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS) with Selected Ion Monitoring (SIM)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with Selected Ion Monitoring (SIM), GC-MS offers high selectivity and sensitivity, making it suitable for trace-level detection. nih.govnih.gov In this mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby reducing background noise and enhancing the signal-to-noise ratio. dphen1.com For instance, a method for the determination of various phenolic compounds, including 2,6-di-tert-butylphenol (B90309), in food samples utilized GC/MS (SIM) after steam distillation for extraction. nih.gov This approach allowed for the simultaneous determination of several related phenolic compounds. nih.gov

Another study developed a GC/MS method for the quantitative determination of phenolic xenoestrogens in aquatic samples, where the mass spectrometer was operated in the SIM mode to detect the methyl ether derivatives of the phenolic compounds. dphen1.com The use of a programmed temperature vaporizing (PTV) multimode injection system can further optimize the transfer of the sample into the analytical column. thermofisher.com The selection of specific ions for monitoring is critical for the successful application of GC-MS (SIM).

To enhance the sensitivity of GC-MS analysis, a derivatization step can be employed. For example, a study on the analysis of 4-nonylphenol (B119669) used a derivatization process with N-Methyl-bis(trifluoroacetamide) (MBTFA) to improve method sensitivity. researchgate.net Similarly, acetylation of phenolic compounds prior to GC/MS analysis has been shown to be effective. nih.gov

| Parameter | Value |

| Injection Port Temperature | 240°C (splitless mode) |

| GC/MS Transfer Line Temperature | 290°C |

| Oven Temperature Program | 80°C for 1 min, then 7°C/min to 180°C, then 12°C/min to 240°C, then 20°C/min to 300°C, hold for 3 min |

| Carrier Gas | Helium |

| Flow Rate | 1.16 ml/min |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Data derived from a study on the GC/MS determination of phenolic xenoestrogens in aquatic samples. dphen1.com |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds. The development of an effective HPLC method for this compound involves the careful selection of the stationary phase, mobile phase composition, and detector.

Reverse-phase HPLC is a common approach for the analysis of alkylphenols. sielc.comsielc.com A method for the determination of 2,6-di-tert-butylphenol utilized a C18 column with a mobile phase of methanol (B129727) and water containing perchloric acid. researchgate.net For applications requiring mass spectrometry compatibility, volatile mobile phase additives like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.comsielc.com The choice of column is critical; for example, a C8 column has been shown to provide good separation for 4-nonylphenol with a shorter run time compared to a C18 column in some applications. scielo.brnih.gov

The optimization of chromatographic parameters such as column temperature, mobile phase flow rate, and injection volume is essential to achieve desired separation and sensitivity. scielo.br For instance, increasing the injection volume can help in detecting lower concentrations of the target compound. scielo.br Fluorescence detectors (FLD) can offer high sensitivity and selectivity for phenolic compounds. scielo.brnih.gov A method for 4-nonylphenol determination in anaerobic reactors utilized HPLC with fluorescence detection, optimizing excitation and emission wavelengths for maximum sensitivity. scielo.br

| Parameter | Condition 1 | Condition 2 |

| Column | Welch Material Ultimate XB-C18 (5 μm, 150 mm × 4.6 mm) researchgate.net | Zorbax Eclipse XDB C8 nih.gov |

| Mobile Phase | Methanol–water (0.1 % HClO4) (75/25, v/v) researchgate.net | Acetonitrile (B52724)/water (65:35, v/v) nih.gov |

| Elution | Isocratic researchgate.net | Isocratic nih.gov |

| Flow Rate | Not Specified | 1.0 mL/min nih.gov |

| Detection | UV absorption at 275 nm researchgate.net | Fluorescence (λex=220 nm, λem=315 nm) |

| Column Temperature | Not Specified | 40°C nih.gov |

| Data compiled from various HPLC method development studies for alkylphenols. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an ideal choice for analyzing this compound in complex matrices like biological fluids and environmental samples. hpst.czdphen1.com This technique is particularly useful for detecting low concentrations of analytes without the need for derivatization. hpst.cz

A rapid LC-MS/MS method was developed for the simultaneous determination of bisphenol A, 4-t-octylphenol, and 4-nonylphenol in human blood serum. dphen1.com The optimization of electrospray ionization (ESI) parameters, including probe position, voltage, and gas flow rates, was crucial for achieving low limits of detection. dphen1.com The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances selectivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. researchgate.net

The choice of mobile phase additives can significantly impact the ionization efficiency and, consequently, the sensitivity of the method. dphen1.com For example, the presence of ammonium (B1175870) formate (B1220265) in the mobile phase can either enhance or suppress the signal depending on the analyte. dphen1.com The development of a robust LC-MS method requires careful consideration of these factors to minimize matrix effects and ensure accurate quantification. hpst.cz

| Parameter | Value |

| Chromatographic Separation | EC Nucleodur C8 ec column (150 × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile and water with 0.1% (v/v) formic acid (97:3, v/v) |

| Flow Rate | 0.55 mL/min |

| Column Temperature | 40 °C |

| Detection Mode | Multiple reaction monitoring (MRM) in negative ion mode |

| Data from a study on the LC-MS/MS determination of a semi-synthetic phenolic antioxidant. researchgate.net |

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical step in the analytical workflow for this compound, as it serves to isolate the analyte from the matrix, concentrate it, and remove interfering substances.

Optimized Solvent Extraction and Cleanup Procedures

Solvent extraction is a fundamental technique for isolating phenolic compounds from various samples. The choice of solvent is crucial and depends on the polarity of the analyte and the nature of the sample matrix. For the extraction of phenolic antioxidants from ground water, methylene (B1212753) chloride has been used effectively. researchgate.net In the analysis of biological samples, a mixture of n-hexane and diethyl ether is employed for the extraction of phenol (B47542) derivatives from blood. nih.gov For the analysis of 4-nonylphenols in biological samples, extraction with acetonitrile followed by a partitioning step with hexane (B92381) is used to eliminate lipids. nih.gov

Following initial extraction, a cleanup step is often necessary to remove co-extracted matrix components that could interfere with the chromatographic analysis. A Florisil PR column has been used for the cleanup of extracts from biological samples before GC-MS analysis. nih.gov For the analysis of synthetic phenolic antioxidants in human serum, a cleanup step to remove lipids was found to be essential for efficient analysis by GC-MS. diva-portal.org

Application of Distillation and Solid-Phase Extraction Methodologies

Steam distillation is a sample preparation technique that can be used to extract volatile and semi-volatile compounds from solid or liquid matrices. An analytical method for 2,4,6-tri-tert-butylphenol (B181104) and related compounds in food samples utilized a steam distillation technique for extraction prior to GC/MS analysis. nih.gov

Solid-Phase Extraction (SPE) is a widely used technique for sample preparation that offers high recovery, reduced solvent consumption, and the ability to handle a wide range of sample matrices. sigmaaldrich.com For the analysis of phenolic xenoestrogens in aquatic samples, SPE with an ENV+ solid phase was used for extraction. dphen1.com The addition of salt to the sample can improve the recovery of some compounds during SPE. dphen1.com In another study, SPE was performed for sample purification in the determination of 4-nonylphenol in anaerobic batch reactors, leading to a significant reduction in solvent usage compared to traditional methods. scielo.br

A novel technique, Hybrid Solid Phase Extraction–Precipitation Technology (Hybrid SPE-PPT), has been applied for the extraction and purification of alkylphenols from human serum. dphen1.com This method combines the principles of SPE with protein precipitation to provide cleaner extracts. dphen1.com The choice of SPE sorbent, elution solvent, and sample volume needs to be optimized for each specific application to achieve the best results. sigmaaldrich.com

| Technique | Principle | Application Example | Key Advantages |

| Solvent Extraction | Partitioning of the analyte between two immiscible liquid phases. | Extraction of phenolic antioxidants from ground water with methylene chloride. researchgate.net | Simple, widely applicable. |

| Steam Distillation | Separation of volatile compounds by passing steam through the sample. | Extraction of 2,4,6-tri-tert-butylphenol from food samples. nih.gov | Effective for volatile and semi-volatile compounds. |

| Solid-Phase Extraction (SPE) | Partitioning of the analyte between a solid sorbent and a liquid sample. | Extraction of phenolic xenoestrogens from aquatic samples using an ENV+ solid phase. dphen1.com | High recovery, reduced solvent use, high throughput. sigmaaldrich.com |

| Hybrid SPE-PPT | Combines SPE with protein precipitation. | Extraction of alkylphenols from human serum. dphen1.com | Provides cleaner extracts from complex biological matrices. dphen1.com |

Matrix-Specific Analytical Method Validation

The validation of analytical methods for this compound is crucial for ensuring the reliability of monitoring data. While specific validation studies for this compound are not widely published, the principles and practices are derived from extensive research on other alkylphenols in diverse and complex matrices. Validation typically encompasses parameters such as recovery, precision, linearity, and selectivity.

The choice of extraction and cleanup procedures is highly dependent on the matrix. For aqueous samples like river water or wastewater, solid-phase extraction (SPE) is a common and effective technique for enrichment of the target analytes. nih.govunam.mx In more complex matrices such as food, sediment, or biological tissues, more rigorous extraction methods like steam distillation or matrix solid-phase dispersion (MSPD) may be employed to separate the analyte from interfering substances. nih.govresearchgate.net For instance, a study on food samples utilized a steam distillation extraction technique followed by Gas Chromatography-Mass Spectrometry (GC/MS) to simultaneously determine several phenolic compounds, including 2,6-di-tert-butylphenol (2,6-DTBP). nih.gov

Method validation in different matrices demonstrates how the sample's composition can affect performance. For example, the recovery of analytes can vary significantly between clean matrices like distilled water and complex ones like wastewater effluent or fish tissue. A method developed for determining phenol derivatives in herring and seal physiological fluids using High-Performance Liquid Chromatography with a fluorescence detector (HPLC-FL) was validated and showed good recovery (>80%) and precision (RSD < 15%). nih.gov Similarly, the analysis of bisphenols and phthalates in gilthead sea bream using an MSPD method followed by HPLC-MS showed recoveries between 70% and 92% with good reproducibility. researchgate.net Such data highlights the necessity of performing matrix-specific validation to ensure the generated data is accurate and reliable for its intended purpose.

Table 1: Examples of Analytical Method Validation for Related Phenolic Compounds in Various Matrices

| Compound(s) | Matrix | Analytical Method | Recovery (%) | Precision (RSD %) | Reference |

|---|---|---|---|---|---|

| Bisphenol A, 4-tert-octylphenol, 4-nonylphenol | Herring, Seal Blood & Milk | HPLC-FL | >80 | <15 | nih.gov |

| Bisphenols, Phthalates | Gilthead Sea Bream | MSPD-HPLC-MS | 70-92 | <10 | researchgate.net |

| 2,4,6-Tri-tert-butylphenol, 2,6-Di-tert-butylphenol | Meat, Fish | GC/MS | Not Specified | Not Specified | nih.gov |

| Technical 4-Nonylphenol | Distilled Water, River Water, Wastewater | SPE-GC/MS | >63 (Wastewater) | Not Specified | nih.gov |

Considerations for Quantification Accuracy and Detection Limits in Environmental and Material Samples

Achieving high accuracy and low detection limits for this compound in environmental and material samples presents several analytical challenges. These challenges primarily stem from the low concentrations at which these compounds are often found and the complexity of the sample matrices.

Quantification Accuracy: The accuracy of quantification can be significantly impacted by matrix effects, where co-extracted substances interfere with the analyte's signal, causing either suppression or enhancement. To mitigate this, the use of an appropriate internal standard is critical. For the analysis of 4-nonylphenol in water, a newly synthesized isomer, 4-(2,6-dimethylhept-3-yl)phenol, was shown to be a more effective internal standard than 4-n-nonylphenol, especially in complex wastewater matrices where derivatization efficiency varied. nih.gov Derivatization, such as acetylation or silylation, is another strategy employed to improve chromatographic behavior and reduce the polarity of phenolic compounds, thereby enhancing quantification accuracy. nih.gov

Detection Limits: The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. For environmental monitoring, methods must be sensitive enough to detect trace levels of contaminants. Techniques like gas chromatography coupled with mass spectrometry (GC-MS), often operating in selected ion monitoring (SIM) mode, provide excellent sensitivity and selectivity. nih.govnih.gov High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) or tandem mass spectrometry (MS/MS) are also powerful tools. unam.mxnih.gov

The LOD and LOQ are matrix-dependent. For instance, an ion suppression reversed-phase HPLC method for 2,6-DTBP reported a detection limit of 0.2 μg/mL. researchgate.net In contrast, methods for analyzing alkylphenols in water samples can achieve much lower detection limits, often in the nanogram-per-liter (ng/L) or low microgram-per-liter (µg/L) range. researchgate.netresearchgate.net A monitoring study in Switzerland reported a detection limit of 0.01 mg/L for 2,6-DTBP in wastewater. oecd.org The selection of the analytical instrument and optimization of sample preparation are key to achieving the required detection limits for different sample types.

Table 2: Detection and Quantification Limits for Related Phenolic Compounds in Various Applications

| Compound(s) | Matrix/Application | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| 2,6-Di-tert-butylphenol | Industrial Product (Irganox 1425) | RP-HPLC-UV | 0.2 µg/mL | Not Specified | researchgate.net |

| Nonylphenol | Water | HPLC-MS/MS | 0.005 µg/mL | 0.05 µg/mL | researchgate.net |

| Bisphenols | Human Serum | LC-MS/MS | 0.003–0.016 ng/mL | Not Specified | unam.mx |

| 2,6-Di-tert-butylphenol | Wastewater | Not Specified | 0.01 mg/L | Not Specified | oecd.org |

| 2,6-di-tert-butyl paracresol | Cookies | UPLC-Q-TOF/MS | 0.2 µg/g | 0.7 µg/g | xynu.edu.cn |

Structure Activity Relationship Sar and Comparative Chemical Studies of Dtbnp

Impact of Alkyl Substituent Structure on Reactivity and Stability of Phenolic Systems

The chemical reactivity and stability of 2,6-di-tert-butyl-4-nonylphenol (DTBNP) are profoundly influenced by the specific arrangement of its alkyl substituents on the phenol (B47542) ring. The defining feature of DTBNP is the presence of two bulky tert-butyl groups at the ortho positions (2 and 6) relative to the hydroxyl group. This configuration creates a sterically hindered phenol, a class of compounds known for their unique antioxidant properties. vinatiorganics.com

The steric hindrance provided by the tert-butyl groups serves a dual purpose. Firstly, it physically shields the hydroxyl (-OH) group, making it less accessible to other molecules and thereby increasing the compound's thermal stability. nih.govvinatiorganics.com Secondly, and more importantly for its antioxidant function, this hindrance stabilizes the phenoxyl radical that forms when the phenol donates a hydrogen atom to neutralize a free radical. nih.gov The bulky groups prevent the radical from easily participating in further reactions, such as dimerization or propagation of oxidation chains, thus enhancing its effectiveness as a radical scavenger. vinatiorganics.comvinatiorganics.com The reactivity of the phenolic system can be regulated by introducing various substituents; for instance, electron-donating alkyl groups enhance the electron density on the aromatic ring and the hydroxyl group, which can facilitate the hydrogen atom transfer process central to antioxidant activity. nih.govresearchgate.net

The 4-position is occupied by a nonyl group, a nine-carbon alkyl chain. The nature of this para-substituent significantly impacts the molecule's physical properties, such as its lipophilicity and solubility, which in turn affects its applications and environmental distribution. While the ortho-tert-butyl groups are the primary drivers of its antioxidant stability and reactivity, the para-nonyl chain modulates its interaction with different media, for example, by anchoring the molecule in lipid-rich environments where oxidative damage is prevalent.

Comparative Analysis with Structurally Related Alkylphenols

To fully understand the properties of DTBNP, it is useful to compare it with other structurally related alkylphenols. Key comparators include Butylated Hydroxytoluene (BHT), which has a methyl group at the 4-position, and 2,6-di-tert-butylphenol (B90309), which lacks a substituent at the 4-position.

Differences in Synthetic Accessibility and Yields among Alkylphenol Isomers

The synthesis of sterically hindered phenols like DTBNP and its isomers is typically achieved through the Friedel-Crafts alkylation of a parent phenol with an appropriate alkene. The synthesis of 2,6-di-tert-butylated phenols requires specific conditions to favor ortho-alkylation over the electronically preferred para-alkylation. Using a catalyst like aluminum phenoxide, derived from the phenol substrate itself, promotes selective ortho-substitution. wikipedia.org

The synthesis of specific isomers can be challenging, and yields can vary significantly. For instance, the synthesis of 2,6-di-tert-butyl-4-methylphenol (BHT) involves the reaction of p-cresol (B1678582) with isobutylene (B52900). google.com In contrast, synthesizing DTBNP would involve alkylating phenol with isobutylene to add the tert-butyl groups, followed by alkylation at the para-position with a nonene isomer, or by alkylating 4-nonylphenol (B119669) with isobutylene. The choice of catalyst and reaction conditions is critical to control regioselectivity and minimize the formation of undesired isomers, such as 2,4-di-tert-butyl- or mono-tert-butylated products. wikipedia.org The separation of these isomers can be complex; however, differences in physical properties, such as the solubility of their phenolate (B1203915) salts, can sometimes be exploited for purification. wikipedia.org

Table 1: Synthetic Routes for Selected Alkylphenols

| Compound | Precursors | Typical Catalyst | Key Challenge |

|---|---|---|---|

| 2,6-Di-tert-butylphenol | Phenol, Isobutylene | Aluminum phenoxide | Achieving selective ortho-alkylation over para-alkylation. wikipedia.org |

| BHT (2,6-Di-tert-butyl-4-methylphenol) | p-Cresol, Isobutylene | Sulfuric acid or other acid catalysts | High yield and purity are generally achievable. google.com |

| 2,4-Di-tert-butylphenol | Phenol, Isobutylene | Brønsted acid (e.g., H₂SO₄) | Favored product under standard acidic conditions. wikipedia.org |

| 2-tert-Butyl-4,6-dimethylphenol | 2,4-Dimethylphenol, Isobutylene | Toluene-4-sulfonic acid | Controlled addition to achieve mono-tert-butylation. chemicalbook.com |

Comparative Study of Antioxidant Mechanism Specificity

The primary antioxidant mechanism for hindered phenols is hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a free radical. The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE), which is influenced by the electronic effects of the ring substituents.

While DTBNP, BHT, and other 2,6-di-tert-butylphenols share the same fundamental mechanism, the substituent at the para-position can subtly alter their antioxidant capacity. vinatiorganics.com Studies comparing BHT with other analogues have shown that modifications to the para-substituent can enhance antioxidant activity. core.ac.uknih.gov For instance, the long nonyl chain in DTBNP increases its lipophilicity compared to the methyl group in BHT. This makes DTBNP particularly effective in non-polar media like oils and polymers, where it can readily dissolve and protect against lipid peroxidation.

The rate of hydrogen atom abstraction by radicals from phenols is dramatically affected by steric crowding around the hydroxyl group. cmu.edu While the ortho-tert-butyl groups are essential for stabilizing the resulting phenoxyl radical, excessive hindrance can also slow down the initial reaction with the free radical. However, for most applications, the stabilizing effect dominates, making compounds like DTBNP and BHT highly effective antioxidants. nih.gov In some cases, synthetic antioxidants like BHA (Butylated hydroxyanisole) and BHT have demonstrated higher antioxidant capacity in specific assays compared to some natural antioxidants. srce.hr

Table 2: Comparative Antioxidant Activity Data

| Antioxidant | Key Structural Feature | Primary Application Context | Relative Activity Note |

|---|---|---|---|

| DTBNP | Long (C9) para-alkyl chain | Industrial lubricants, plastics | High lipophilicity favors use in non-polar media. |

| BHT | Methyl para-substituent | Food, cosmetics, pharmaceuticals | Well-established, broad-spectrum antioxidant. mdpi.com |

| 2,6-Di-tert-butylphenol | No para-alkyl substituent | Chemical intermediate, fuel stabilizer | Effective antioxidant; also a precursor for more complex stabilizers. wikipedia.org |

| 2,4-Di-tert-butylphenol | One ortho-, one para-tert-butyl group | Rubber and plastics | Less sterically hindered -OH group compared to 2,6-isomers. nih.gov |

Contrasting Environmental Fate and Degradation Patterns of Alkylphenol Variants

The environmental fate of alkylphenols is a significant area of study, as they are known to be widespread environmental contaminants. nih.gov The structure of the alkyl chain, particularly its length and degree of branching, is a critical determinant of biodegradability.

Alkylphenols with long, branched alkyl chains, such as the technical nonylphenol mixture from which DTBNP is derived, are generally more resistant to biodegradation than those with linear or shorter chains. researchgate.netnih.gov The degradation of alkylphenol ethoxylates in the environment often leads to the formation of more persistent alkylphenols like nonylphenol (NP) and octylphenol (B599344) (OP). nih.govservice.gov.uk These degradation products can accumulate in sediment and sewage sludge due to their hydrophobic nature. nih.gov

Studies have shown that branched alkylphenols are detected far more frequently in environmental samples than their linear counterparts, indicating greater persistence. researchgate.net The complex branching of the nonyl group in most commercial nonylphenol products, including precursors to DTBNP, hinders microbial attack, leading to longer environmental half-lives. nih.gov In contrast, phenols with smaller alkyl groups like the methyl group in BHT are generally less persistent. The ultimate biodegradation of these compounds is slower in anaerobic conditions, which are common in sediments where these hydrophobic compounds tend to partition. nih.gov

Computational Chemistry Approaches in DTBNP Research

Computational chemistry provides powerful tools for investigating the properties of molecules like DTBNP at an atomic level, offering insights that complement experimental findings.

Molecular Modeling of DTBNP Interactions and Conformations

Molecular modeling techniques, such as Density Functional Theory (DFT) and other quantum chemical calculations, are used to study the structure and reactivity of hindered phenols. These methods can accurately predict molecular geometries, bond dissociation enthalpies (BDE), and ionization potentials, which are key parameters governing antioxidant activity. nih.gov

For 2,6-di-tert-butylphenol and its derivatives, computational studies have confirmed the role of steric hindrance in stabilizing the phenoxyl radical. nih.gov Molecular modeling can also elucidate the non-covalent interactions between the antioxidant and its environment. For example, the interaction of 2,6-di-tert-butylphenol with an argon atom has been studied to understand the weak, dispersive forces that can influence its behavior in complex systems. mdpi.com Furthermore, modeling can be used to investigate the interaction of these phenols with biological macromolecules, as demonstrated in studies that link 2,6-DTBP to interference with receptors like the retinoic acid receptor β (RARβ). nih.gov These computational approaches are essential for rationalizing structure-activity relationships and for designing new antioxidants with improved efficacy and more favorable environmental profiles.

Quantum Chemical Calculations for Elucidating Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for providing a detailed, molecular-level understanding of the reaction mechanisms of hindered phenols like this compound (DTBNP). nih.gov These computational methods allow for the investigation of transient species and reaction pathways that are often difficult to observe experimentally. nih.gov By modeling the electronic structure and energetics of reactants, intermediates, transition states, and products, researchers can elucidate the fundamental principles governing the antioxidant activity and other chemical transformations of DTBNP.

The primary antioxidant mechanism for hindered phenols involves the donation of the hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize free radicals. vinatiorganics.com Quantum chemical calculations are instrumental in quantifying the feasibility of this process. Key parameters calculated to describe this mechanism include:

Bond Dissociation Enthalpy (BDE): The BDE of the O-H bond is a critical indicator of antioxidant efficacy. It represents the enthalpy change associated with the homolytic cleavage of the O-H bond to form a phenoxyl radical and a hydrogen atom. A lower BDE value indicates that the hydrogen atom can be more easily donated, suggesting a higher potential for radical scavenging activity. nih.gov

Ionization Potential (IP): The IP relates to the ease of removing an electron from the molecule to form a cation radical. This parameter is relevant for mechanisms involving single-electron transfer (SET), another pathway by which phenols can exert antioxidant effects. nih.gov

Proton Affinity (PA): This parameter is crucial for understanding the Sequential Proton-Loss Electron Transfer (SPLET) mechanism, which is predominant in polar solvents. It describes the energy released upon protonation of the phenoxide anion.

Activation Energies (Ea): Calculations can determine the energy barriers for specific reaction pathways, such as the Hydrogen Atom Transfer (HAT) from the phenol to a peroxyl radical. A lower activation energy implies a faster reaction rate, signifying more efficient antioxidant action.

Computational studies on related 2,6-di-tert-butylphenols demonstrate that the bulky tert-butyl groups flanking the hydroxyl group play a crucial role. nih.gov They provide steric hindrance that not only enhances the stability of the resulting phenoxyl radical but also influences its subsequent reactions. nih.gov Furthermore, these electron-donating groups increase the electron density on the hydroxyl group, which can lower the O-H BDE and facilitate hydrogen donation. nih.gov

Research combining experimental methods with DFT calculations on various 2,6-di-tert-butylphenols has provided significant mechanistic insights. nih.gov For instance, studies have used the DFT/B3LYP method to calculate BDE and IP values to correlate them with observed radical-scavenging activity. nih.gov While experimental assays like the DPPH test can be hindered by the steric crowding around the hydroxyl group in these compounds, computational models provide a reliable alternative for assessing their intrinsic reactivity. nih.gov

The table below presents theoretical data for phenolic compounds structurally related to DTBNP, illustrating how substituents on the phenolic ring influence key thermodynamic parameters relevant to their reaction mechanisms. These values are typically calculated using DFT methods (e.g., B3LYP functional) in the gas phase or with a solvent model.

| Compound | Calculated O-H Bond Dissociation Enthalpy (BDE) (kcal/mol) | Calculated Ionization Potential (IP) (eV) | Reference Compound |

|---|---|---|---|

| Phenol | 87.5 | 8.5 | No |

| 2,6-Di-tert-butylphenol | 81.2 | 8.1 | Yes |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 80.9 | 7.9 | Yes |

| 2,4,6-Tri-tert-butylphenol (B181104) | 80.5 | 7.8 | Yes |

Note: The data in this table are representative values from computational chemistry literature for structurally similar compounds to illustrate the electronic effects of tert-butyl groups. Actual values may vary slightly depending on the specific computational method and basis set used.

These calculations consistently show that the presence of two tert-butyl groups at the ortho positions significantly lowers the O-H BDE compared to unsubstituted phenol, confirming their role in enhancing the hydrogen-donating ability. The addition of an electron-donating group at the para position, such as the methyl group in BHT or the nonyl group in DTBNP, further lowers the BDE, thereby increasing the intrinsic antioxidant activity. By elucidating these structure-activity relationships at a quantum level, these calculations provide a predictive framework for understanding and designing more effective phenolic antioxidants. nih.gov

Q & A

Basic Research Questions